![molecular formula C12H19ClN2O2 B2443560 3-(5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride CAS No. 2319717-12-7](/img/structure/B2443560.png)
3-(5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
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Overview
Description
The compound is a derivative of benzodiazole, which is a type of heterocyclic aromatic organic compound. This means it contains a benzene ring fused to a diazole ring . The “3,4,5,6-tetrahydro” prefix indicates that the benzodiazole ring is saturated with hydrogen atoms on the 3rd, 4th, 5th, and 6th carbon atoms . The “5,6-dimethyl” prefix means there are methyl groups attached to the 5th and 6th carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzodiazole ring and the various substitutions. Unfortunately, without specific data, a detailed analysis isn’t possible .Chemical Reactions Analysis
Benzodiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound would undergo would depend on the exact structure and the conditions.Scientific Research Applications
Structural Diversity in Organic Synthesis:
- A study by Roman (2013) demonstrates the use of a compound similar to 3-(5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride in generating a diverse library of compounds through alkylation and ring closure reactions. This indicates its potential utility in creating structurally diverse organic compounds (Roman, 2013).
Rapid Synthesis of Functionalized Compounds:
- In the research by Reddy and Rao (2006), a method for the rapid synthesis of propanoic acids using a compound structurally similar to the one is detailed. This suggests the compound's role in efficient synthesis methods for potentially pharmacologically active molecules (Reddy & Rao, 2006).
Modification of Polymers for Medical Applications:
- Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels using amine compounds, including one similar to 3-(5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride. This research points to its potential in the development of materials with medical applications, particularly due to their enhanced thermal stability and biological activities (Aly & El-Mohdy, 2015).
Development of New Polycyclic Systems:
- Ukhin et al. (2011) utilized a compound structurally related to the one for the development of new polycyclic systems. These systems can have implications in the field of organic chemistry and materials science (Ukhin et al., 2011).
Innovative Synthesis of Antimicrobial Compounds:
- A study by Kumar, Kumar, and Nihana (2017) on the synthesis of isoxazoline incorporated pyrrole derivatives for antimicrobial evaluation hints at the potential use of similar compounds in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
Synthesis of Complexes for Therapeutic Applications:
- Procopiou et al. (2018) synthesized a series of butanoic acids, structurally related to the compound , as potential therapeutic agents for idiopathic pulmonary fibrosis. This showcases its relevance in drug development and therapeutic applications (Procopiou et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(5,6-dimethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-8-5-10-11(6-9(8)2)14(7-13-10)4-3-12(15)16;/h7-9H,3-6H2,1-2H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBBAMUXBAYUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC1C)N(C=N2)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6-dimethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride |
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